molecular formula C17H22N2O3S B3020624 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide CAS No. 1903335-05-6

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B3020624
CAS No.: 1903335-05-6
M. Wt: 334.43
InChI Key: DHXORDIVAABJQE-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and oxan-4-ylsulfanyl groups. Common reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

6-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-21-13-3-2-12-10-16(19-15(12)11-13)17(20)18-6-9-23-14-4-7-22-8-5-14/h2-3,10-11,14,19H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXORDIVAABJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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